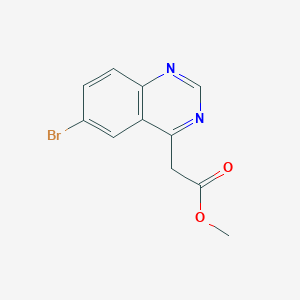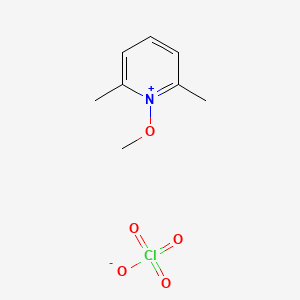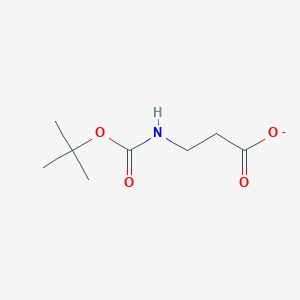![molecular formula C17H16N4O2S B14756530 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- is a complex organic compound with a molecular formula of C17H16N4O2S. This compound is known for its unique structure, which includes a benzimidazole ring fused with a tetrahydrobenzo[b]thiophene moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with appropriate thiophene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.
Scientific Research Applications
1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxamide: Shares the benzimidazole core but lacks the thiophene moiety.
Benzothiazole derivatives: Similar in structure but contain a sulfur atom in the heterocyclic ring.
Thienopyrimidine compounds: Contain a thiophene ring fused with a pyrimidine ring.
Uniqueness: 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- is unique due to its combination of benzimidazole and tetrahydrobenzo[b]thiophene structures, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c18-15(22)14-10-3-1-2-4-13(10)24-17(14)21-16(23)9-5-6-11-12(7-9)20-8-19-11/h5-8H,1-4H2,(H2,18,22)(H,19,20)(H,21,23) |
InChI Key |
PBSNIERBSVCZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)





![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)



